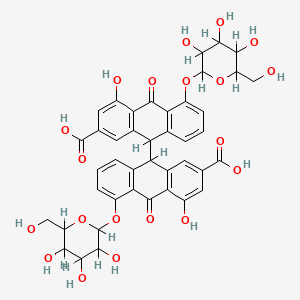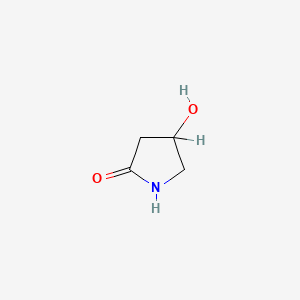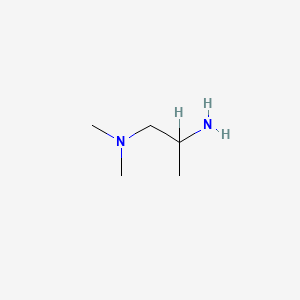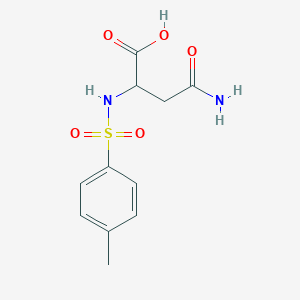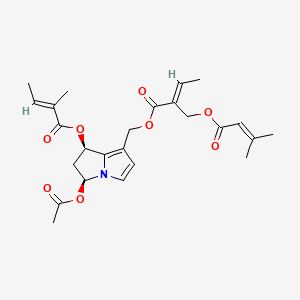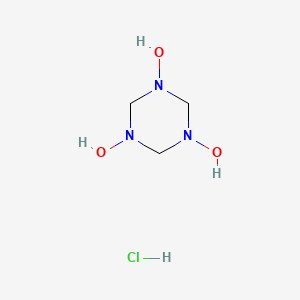
Formaldoxime trimer hydrochloride
Übersicht
Beschreibung
Formaldoxime trimer hydrochloride is a chemical compound with the molecular formula
C3H9N3O3⋅xHCl
. It is a trimeric form of formaldoxime, stabilized as a hydrochloride salt. This compound is known for its applications in organic synthesis and various scientific research fields.Wirkmechanismus
Mode of Action
It is known that formaldoxime, the monomer of the trimer, is the oxime of formaldehyde . Oximes are known to react with carbonyl compounds, and in the case of formaldoxime, it may interact with its targets through this mechanism . The specific interactions of the trimer form with its targets remain to be elucidated .
Biochemical Pathways
The compound has been used in the synthesis of isoxazolidines , suggesting that it may interact with biochemical pathways involving these or related compounds.
Biochemische Analyse
Biochemical Properties
Formaldoxime trimer hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been used in the synthesis of isoxazolidines, which are important intermediates in organic chemistry . The compound interacts with enzymes such as oxidoreductases, which facilitate the conversion of formaldoxime to other reactive intermediates. These interactions are crucial for the compound’s role in biochemical pathways, where it acts as a reagent in the conversion of aryl diazonium salts to aryl aldehydes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the respiratory system, as indicated by its classification as a respiratory irritant In cellular studies, this compound has been shown to interact with cellular proteins, leading to changes in gene expression and metabolic activity
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the specific biochemical context. For example, it has been used as a reagent in organic synthesis to facilitate the conversion of aryl diazonium salts to aryl aldehydes . This reaction involves the formation of a reactive intermediate that interacts with the target enzyme, leading to the desired chemical transformation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable in aqueous solutions, which allows for its prolonged use in biochemical experiments . Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings . These findings highlight the need for precise dosage measurements to ensure the compound’s safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the conversion of aryl diazonium salts to aryl aldehydes is a key example of its involvement in metabolic processes . This reaction requires the presence of specific enzymes and cofactors, which help to catalyze the transformation and ensure the efficient production of the desired products.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability in aqueous solutions .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects. The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which help to guide it to the appropriate cellular compartments. This localization is crucial for the compound’s activity and function, as it ensures that it reaches the sites where it can have the most significant impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formaldoxime trimer hydrochloride can be synthesized through the polymerization of formaldoxime. The process typically involves the following steps:
Preparation of Formaldoxime: Formaldoxime is synthesized by reacting formaldehyde with hydroxylamine.
Polymerization: The formaldoxime undergoes polymerization to form a cyclic trimer.
Hydrochloride Formation: The trimer is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the trimer and the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where formaldoxime is continuously fed and polymerized under controlled conditions. The resulting trimer is then purified and converted to its hydrochloride form through acid treatment. This process ensures high yield and purity suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Formaldoxime trimer hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxime derivatives, amines, and substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
Formaldoxime trimer hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of isoxazolidines and other heterocyclic compounds.
Biology: Employed in biochemical assays and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formaldoxime: The monomeric form, less stable and more reactive.
Acetaldoxime: Similar structure but derived from acetaldehyde.
Benzaldoxime: Derived from benzaldehyde, used in different synthetic applications.
Uniqueness
Formaldoxime trimer hydrochloride is unique due to its trimeric structure, which provides enhanced stability and reactivity compared to its monomeric form. This makes it particularly useful in reactions requiring stable intermediates and in applications where prolonged stability is essential.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Eigenschaften
IUPAC Name |
1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJXINSVWQXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62479-72-5, 6286-29-9 | |
| Record name | Formaldoxime Trimer Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6286-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


